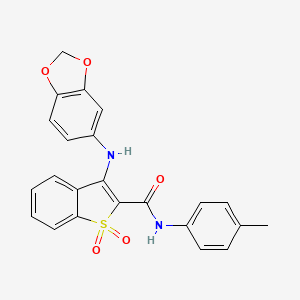
3-(1,3-benzodioxol-5-ylamino)-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole and benzothiophene cores, followed by their coupling through amide bond formation. Common synthetic routes may involve:
Formation of Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzothiophene Core: This often involves the cyclization of thiophene derivatives with appropriate electrophiles.
Coupling Reactions: The final step involves coupling the benzodioxole and benzothiophene cores through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-methanamine
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
Compared to similar compounds, 3-[(2H-13-BENZODIOXOL-5-YL)AMINO]-N-(4-METHYLPHENYL)-11-DIOXO-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of benzodioxole and benzothiophene cores, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H18N2O5S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-N-(4-methylphenyl)-1,1-dioxo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c1-14-6-8-15(9-7-14)25-23(26)22-21(17-4-2-3-5-20(17)31(22,27)28)24-16-10-11-18-19(12-16)30-13-29-18/h2-12,24H,13H2,1H3,(H,25,26) |
InChI Key |
YSYSFCXBNOTORI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2(=O)=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















